molecular formula C8H9ClN2OS B2355688 (5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride CAS No. 70996-62-2

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride

Cat. No.: B2355688
CAS No.: 70996-62-2
M. Wt: 216.68
InChI Key: URCKBROPRBSFJH-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9ClN2OS It is a derivative of oxazole and thiophene, which are heterocyclic compounds containing nitrogen and sulfur atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to form the oxazole ring. This is followed by the introduction of the methanamine group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methanamine moiety.

Scientific Research Applications

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Thiophen-2-yl)oxazol-4-yl)methanamine hydrochloride
  • (5-(Thiophen-2-yl)oxazol-2-yl)ethanamine hydrochloride
  • (5-(Thiophen-2-yl)oxazol-2-yl)propanamine hydrochloride

Uniqueness

(5-(Thiophen-2-yl)oxazol-2-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-thiophen-2-yl-1,3-oxazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS.ClH/c9-4-8-10-5-6(11-8)7-2-1-3-12-7;/h1-3,5H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCKBROPRBSFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70996-62-2
Record name 1-[5-(thiophen-2-yl)-1,3-oxazol-2-yl]methanamine hydrochloride
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